2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
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Overview
Description
The compound “2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of varying electron density and polarity due to the presence of the oxadiazole ring and the phenoxy and acetamide groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its molecular structure. The oxadiazole ring, for example, is a part of many biologically active compounds and is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been found to exhibit antimicrobial activity . They are known to interact with key functional proteins in bacterial cell division, such as FtsZ .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets via non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or function of the target proteins, thereby inhibiting their activity .
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential bacterial processes such as cell division .
Pharmacokinetics
Metabolism and excretion rates can determine the drug’s half-life .
Result of Action
Based on the potential antimicrobial activity of similar compounds, it can be inferred that it may inhibit the growth of bacteria by interfering with essential cellular processes .
Advantages and Limitations for Lab Experiments
The advantages of using 2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide in lab experiments include its high purity, stability, and solubility in various solvents. It is also relatively easy to synthesize and modify for structure-activity relationship (SAR) studies. However, the limitations of this compound include its potential toxicity, low bioavailability, and limited pharmacokinetic and pharmacodynamic data.
Future Directions
There are several future directions for the research and development of 2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide. Some of the possible directions include:
- Optimization of the synthesis method to improve the yield, purity, and scalability of the compound.
- Evaluation of the pharmacokinetic and pharmacodynamic properties of the compound in animal models and humans to determine its safety and efficacy.
- Identification of the molecular targets and signaling pathways involved in the mechanism of action of the compound.
- Development of analogs and derivatives of the compound with improved potency, selectivity, and bioavailability.
- Application of the compound in various fields such as drug discovery, materials science, and biotechnology.
Synthesis Methods
The synthesis of 2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves the reaction of 2-(2-hydroxyphenoxy)acetic acid with 3-(2-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions.
Scientific Research Applications
2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been evaluated for its anticancer, anti-inflammatory, antifungal, and antibacterial activities. In pharmacology, it has been investigated for its effects on the central nervous system, cardiovascular system, and metabolic disorders. In materials science, it has been explored for its optical, electronic, and magnetic properties.
Safety and Hazards
properties
IUPAC Name |
2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-6-2-3-7-12(11)16-19-17(23-20-16)13-8-4-5-9-14(13)22-10-15(18)21/h2-9H,10H2,1H3,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOMBBXWDWJLAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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